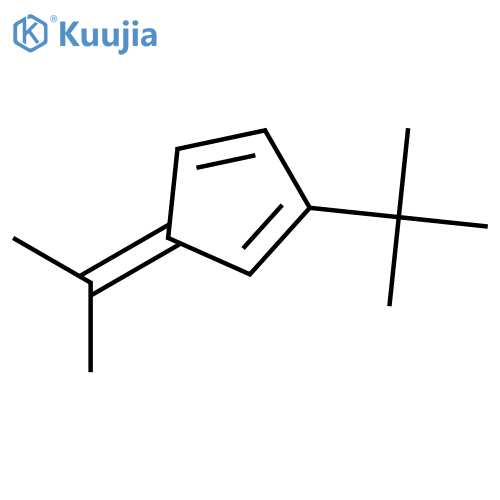Cas no 132380-73-5 (2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene)

132380-73-5 structure
商品名:2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene
2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene 化学的及び物理的性質
名前と識別子
-
- 2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene
- 2-(1,1-dimethylethyl)-5-(1-methylethylidene)-1,3-Cyclopentadiene
- 2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene
- 1,3-Cyclopentadiene, 2-(1,1-dimethylethyl)-5-(1-methylethylidene)-
- 2-(tert-Butyl)-6,6-dimethylfulvene
- 2-t-butyl-6,6-dimethylfulvalene
- 2-tert-butyl-5-isopropylidene-cyclopenta-1,3-diene
- 2-tert-butyl-6,6-dimethylfulvene
- 3-t-butyl-6,6-dimethylfulvene
- 3-tert-butyl-6,6-dimethylfulvene
- 6,6'-dimethyl-3-tert-butylfulvalene
- ACMC-20aats
- AGN-PC-002527
- AK103261
- AKOS01600
- ANW-64958
- 2-(tert-Bytyl)-5-(1-methylethylidene)-1,3-cyclopentadiene
- 2-(1,1-dimethylethyl)-5-(1-methylethylidene)-1,3-Cyclopentadie
- AKOS016005148
- DB-062895
- 2-tert-butyl-5-propan-2-ylidenecyclopenta-1,3-diene
- MFCD18072915
- DTXSID90563013
- 3-tert-Butyl-6.6-Dimethylfulvene
- FFEXBNSBUHRMOY-UHFFFAOYSA-N
- 132380-73-5
- 2-t-Butyl-6,6-dimethylfulvene
- 2-tert-butyl-5-(propan-2-ylidene)cyclopenta-1,3-diene
- A888303
- 6,6'-dimethyl-3-tert-butylfulvalene;
-
- MDL: MFCD18072915
- インチ: InChI=1S/C12H18/c1-9(2)10-6-7-11(8-10)12(3,4)5/h6-8H,1-5H3
- InChIKey: FFEXBNSBUHRMOY-UHFFFAOYSA-N
- ほほえんだ: CC(=C1C=CC(=C1)C(C)(C)C)C
計算された属性
- せいみつぶんしりょう: 162.14094
- どういたいしつりょう: 162.140850574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
じっけんとくせい
- 密度みつど: 0.894
- ふってん: 218 ºC
- フラッシュポイント: 72 ºC
- PSA: 0
2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T074100-250mg |
2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene |
132380-73-5 | 250mg |
$ 215.00 | 2022-06-03 | ||
| TRC | T074100-500mg |
2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene |
132380-73-5 | 500mg |
$ 355.00 | 2022-06-03 | ||
| Chemenu | CM202600-5g |
2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene |
132380-73-5 | 95% | 5g |
$296 | 2021-06-15 |
2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene 関連文献
-
1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
132380-73-5 (2-(tert-Butyl)-5-(propan-2-ylidene)-cyclopenta-1,3-diene) 関連製品
- 64417-12-5(Tetramethyl(n-propyl)cyclopentadiene)
- 120937-44-2(DI-TERT-BUTYLCYCLOPENTADIENE)
- 41539-65-5(1-(tert-Butyl)cyclopenta-1,3-diene)
- 57693-77-3(Ethyltetramethylcyclopentadiene)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
